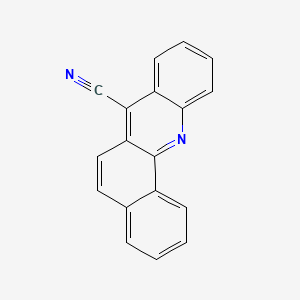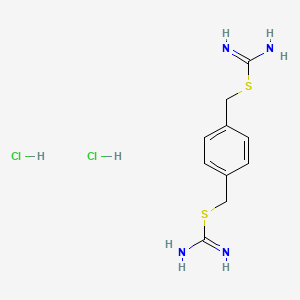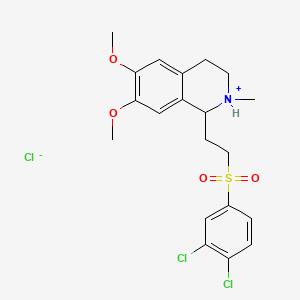
Sar-arg-val-tyr-ile-his-pro-gly acetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sar-arg-val-tyr-ile-his-pro-gly acetate salt is a synthetic peptide compound. It is an analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is often used in scientific research to study the mechanisms of angiotensin II and its effects on various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sar-arg-val-tyr-ile-his-pro-gly acetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (sarcosine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (valine, tyrosine, isoleucine, histidine, proline, glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sar-arg-val-tyr-ile-his-pro-gly acetate salt can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Dityrosine-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Sar-arg-val-tyr-ile-his-pro-gly acetate salt is widely used in scientific research due to its ability to mimic the effects of angiotensin II. Some applications include:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of angiotensin II in cellular signaling and physiology.
Medicine: Developing new treatments for hypertension and cardiovascular diseases.
Industry: Producing peptide-based drugs and diagnostic tools.
Mécanisme D'action
Sar-arg-val-tyr-ile-his-pro-gly acetate salt exerts its effects by binding to angiotensin II receptors, specifically the AT1 receptor. This binding activates a cascade of intracellular signaling pathways, leading to various physiological responses such as vasoconstriction, increased blood pressure, and aldosterone secretion. The compound’s mechanism of action is similar to that of natural angiotensin II but can be modified to study specific aspects of receptor interaction and signaling.
Comparaison Avec Des Composés Similaires
Sar-arg-val-tyr-ile-his-pro-gly acetate salt is unique due to its specific amino acid sequence and its ability to act as an angiotensin II analog. Similar compounds include:
Angiotensin II: The natural peptide hormone.
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Another angiotensin II receptor antagonist with similar applications.
These compounds differ in their structure, mechanism of action, and therapeutic applications, highlighting the versatility and specificity of this compound in research and medicine.
Propriétés
Formule moléculaire |
C44H69N13O12 |
|---|---|
Poids moléculaire |
972.1 g/mol |
Nom IUPAC |
acetic acid;2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C42H65N13O10.C2H4O2/c1-6-24(4)35(40(64)52-30(18-26-19-46-22-49-26)41(65)55-16-8-10-31(55)38(62)48-21-33(58)59)54-37(61)29(17-25-11-13-27(56)14-12-25)51-39(63)34(23(2)3)53-36(60)28(50-32(57)20-45-5)9-7-15-47-42(43)44;1-2(3)4/h11-14,19,22-24,28-31,34-35,45,56H,6-10,15-18,20-21H2,1-5H3,(H,46,49)(H,48,62)(H,50,57)(H,51,63)(H,52,64)(H,53,60)(H,54,61)(H,58,59)(H4,43,44,47);1H3,(H,3,4)/t24-,28-,29-,30-,31-,34-,35-;/m0./s1 |
Clé InChI |
MYTCFHCJOLCMMO-LIENNOCFSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.CC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















